molecular formula C17H14Cl2N2O B2393095 N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide CAS No. 1333841-68-1

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No. B2393095
CAS RN: 1333841-68-1
M. Wt: 333.21
InChI Key: ZQFHUPAIOZMPLF-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide, also known as BDAA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the oncogenic protein MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development of cancer.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide has been widely used in scientific research as a tool for studying the p53 pathway and its role in cancer development. It has been shown to induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells. N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide has also been used to investigate the role of the p53-MDM2 interaction in the response to DNA damage and the development of drug resistance in cancer cells.

Mechanism of Action

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of its target genes, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide has been shown to induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide in lab experiments is its high potency and specificity for the p53-MDM2 interaction. This allows for the selective activation of the p53 pathway, which is important for studying its role in cancer development. However, one of the limitations of using N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide is its toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the use of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide in scientific research. One area of interest is the development of more potent and less toxic analogs of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide. Another area of interest is the investigation of the role of the p53-MDM2 interaction in the development of drug resistance in cancer cells. Additionally, N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide could be used in combination with other therapies, such as immunotherapy, to enhance their efficacy against cancer.

Synthesis Methods

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with benzylamine, followed by the reaction with acetic anhydride and sodium cyanide. The final product is obtained after purification and isolation using column chromatography.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-15-7-4-8-16(19)14(15)11-17(22)21(10-9-20)12-13-5-2-1-3-6-13/h1-8H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHUPAIOZMPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide

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